Neokurarinol

Description

Structure

3D Structure

Properties

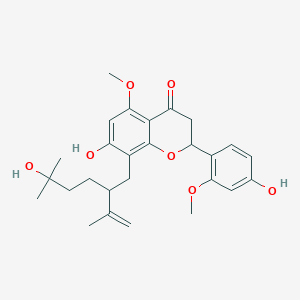

IUPAC Name |

7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-5-methoxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O7/c1-15(2)16(9-10-27(3,4)31)11-19-20(29)13-24(33-6)25-21(30)14-23(34-26(19)25)18-8-7-17(28)12-22(18)32-5/h7-8,12-13,16,23,28-29,31H,1,9-11,14H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDADHLPROOOPIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Prenylated Flavanones from Sophora flavescens Root

Isolation, Characterization, and Pharmacological Mechanisms[1][2][3][4][5][6]

Executive Summary

The root of Sophora flavescens (Kushen) represents a premier reservoir of prenylated flavanones, a subclass of flavonoids distinguished by the attachment of hydrophobic isoprenoid chains (prenyl or lavandulyl groups) to the flavanone backbone.[1][2] Unlike ubiquitous dietary flavonoids, these compounds—principally Kurarinone and Sophoraflavanone G (SFG) —exhibit significantly enhanced membrane permeability and bioavailability due to their lipophilic side chains.

This technical guide provides an autonomous, evidence-based framework for the extraction, isolation, and mechanistic validation of these compounds. It moves beyond generic protocols to offer optimized workflows using Ultrasound-Assisted Extraction (UAE) with Ionic Liquids (ILs) and detailed mechanistic insights into their anticancer and enzyme-inhibitory activities.

Phytochemical Architecture & Biosynthesis

The therapeutic potency of S. flavescens flavanones lies in their unique structural modifications. The core flavanone skeleton (C6-C3-C6) is synthesized via the phenylpropanoid pathway, while the critical side chains are derived from the non-mevalonate (MEP) or mevalonate (MVA) pathways.

Key Compounds:

-

Kurarinone: Features a lavandulyl group at C-8 and a methoxy group at C-5.[3]

-

Sophoraflavanone G (SFG): Characterized by a prenyl (dimethylallyl) group at C-8.

-

Kushenols (A-N): A complex series of prenylated derivatives with varying degrees of oxidation and alkylation.

Biosynthetic Logic

The attachment of the prenyl group is catalyzed by prenyltransferases , which serve as the rate-limiting enzymes determining structural diversity. This lipophilic modification is not merely structural; it is the functional "warhead" that allows these molecules to intercalate into lipid bilayers and interact with hydrophobic pockets of target proteins (e.g., Tyrosinase, Fatty Acid Synthase).

Advanced Extraction & Isolation Protocols

Traditional ethanol reflux methods often suffer from long extraction times and high solvent consumption. We recommend an Ionic Liquid-Mediated Ultrasound-Assisted Extraction (IL-UAE) for maximum yield and selectivity, followed by a standard Ethanol Reflux protocol for bulk processing.

Protocol A: High-Efficiency Ionic Liquid Extraction (IL-UAE)

Rationale: The hydrophobic ionic liquid [C8mim]BF4 disrupts cell walls more effectively than organic solvents and forms strong hydrogen bonds/van der Waals forces with prenylated flavanones, enhancing solubility.

Materials:

-

Dried S. flavescens root powder (40-60 mesh).[4]

-

Ionic Liquid: 1-octyl-3-methylimidazolium tetrafluoroborate ([C8mim]BF4).

-

Ultrasonic bath (Power: 300W, Frequency: 40 kHz).

Step-by-Step Workflow:

-

Preparation: Mix 1.0 g of root powder with 27 mL of [C8mim]BF4 solution (Solid-to-Liquid ratio 1:27).

-

Lysis: Subject the mixture to ultrasonication at 50°C for 38 minutes . Note: Do not exceed 60°C to prevent thermal degradation of the lavandulyl side chain.

-

Separation: Centrifuge at 5,000 rpm for 10 minutes. Collect the supernatant.

-

Recovery: Back-extract the prenylated flavanones from the IL phase using diethyl ether or ethyl acetate.

-

Validation: Analyze via HPLC-DAD (295 nm) against Kurarinone standards.

Protocol B: Bulk Isolation Workflow (Standard)

For researchers requiring gram-scale quantities for bioassays, a standardized liquid-liquid partitioning method is required.

DOT Diagram: Isolation Workflow The following diagram illustrates the logical flow from raw material to purified compound.

Caption: Logical workflow for the fractionation and isolation of lipophilic flavanones from S. flavescens root.

Quantitative Profile & Yields

The following data summarizes expected yields based on optimized extraction conditions.

| Compound | Retention Time (min)* | Extraction Method | Yield (mg/g) | Detection Limit (LOD) |

| Kurarinone | 18.2 | MeOH Reflux | 52.9 ± 3.7 | 0.05 µg/mL |

| Sophoraflavanone G | 21.5 | MeOH Reflux | 18.7 ± 1.3 | 0.08 µg/mL |

| Total Prenylated Flavonoids | N/A | IL-UAE ([C8mim]BF4) | ~7.38 | N/A |

*Note: Retention times vary by column (C18) and gradient. Standard gradient: ACN/Water (0.1% Formic Acid).

Pharmacological Mechanisms: The "Autophagy-ROS" Axis

Recent mechanistic studies have pivoted from general cytotoxicity to specific pathways. Sophoraflavanone G (SFG) has been identified as a potent inducer of autophagic cell death in HepG2 (hepatocellular carcinoma) cells, distinct from classical apoptosis.

Mechanism of Action[5][6]

-

ROS Generation: SFG triggers a surge in intracellular Reactive Oxygen Species (ROS).

-

Mitochondrial Dysfunction: High ROS levels compromise mitochondrial membrane potential.

-

Autophagy Initiation: The metabolic stress activates the AMPK signaling pathway and inhibits mTOR (the master regulator of cell growth).

-

Cell Death: Excessive autophagy leads to "autophagic cell death" (Type II programmed cell death), bypassing apoptosis-resistance mechanisms often found in tumors.

DOT Diagram: SFG-Induced Signaling Pathway

Caption: Signaling cascade of Sophoraflavanone G inducing autophagic cell death via the ROS/AMPK/mTOR axis.

Experimental Validation: Bioassay Protocols

To validate the activity of isolated fractions, the following self-validating protocols are recommended.

A. Tyrosinase Inhibition Assay (Skin Whitening/Melanogenesis)

Rationale: Prenylated flavanones inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.[5] This assay validates the "lavandulyl" SAR.

-

Reagents: L-DOPA (substrate), Mushroom Tyrosinase (enzyme), Phosphate Buffer (pH 6.8).

-

Setup: In a 96-well plate, mix 80 µL buffer, 40 µL enzyme (46 U/mL), and 40 µL test sample (Kurarinone). Incubate at 25°C for 10 min.

-

Initiation: Add 40 µL L-DOPA (2.5 mM).

-

Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) for 15 minutes.

-

Calculation: % Inhibition =

.-

Target IC50 for Kurarinone: ~1.3 µM.

-

B. Structure-Activity Relationship (SAR) Insights

-

C-8 Lavandulyl Group: Critical for high affinity to Tyrosinase and Fatty Acid Synthase (FAS). Removal or cyclization significantly reduces potency.

-

C-5 Methoxy Group: Enhances metabolic stability compared to the hydroxyl equivalent.

-

Lipophilicity: The prenyl chain acts as a membrane anchor, facilitating entry into fungal and cancer cells.

References

-

He, X., et al. (2015).[7] Sophora flavescens Ait.: Traditional usage, phytochemistry and pharmacology of an important traditional Chinese medicine.[1][5][8][9][7] Journal of Ethnopharmacology. Link

-

Kong, S., et al. (2025).[9] Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid.[9] Molecules. Link

-

Zhang, P.C., et al. (2021). Seven new prenylated flavanones from the roots of Sophora flavescens and their anti-proliferative activities.[10] Bioorganic Chemistry. Link

-

Kim, J.H., et al. (2023). Study on Qualitative and Quantitative Analysis of Prenyl- and Lavandulyl-Flavonoids from the Roots of Sophora flavescens. Korean Journal of Medicinal Crop Science. Link

-

Tai, Z., et al. (2011). Isolation of prenylated flavonoids from Sophora flavescens and their tyrosinase inhibitory activities.[5] Fitoterapia. Link

Sources

- 1. worldscientific.com [worldscientific.com]

- 2. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Prenylated flavonoids from Sophora flavescens inhibit mushroom tyrosinase activity and modulate melanogenesis in murine melanoma cells and zebrafish [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Estrogenic Prenylated Flavonoids in Sophora flavescens | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Seven new prenylated flavanones from the roots of Sophora flavescens and their anti-proliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Neokurarinol: A Technical Guide for Researchers

Introduction

Neokurarinol, a prenylated flavanone primarily isolated from the roots of Sophora flavescens, has emerged as a compound of significant interest within the scientific community. Its structural complexity and preliminary indications of bioactivity suggest potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on Neokurarinol, including its chemical identity, physicochemical properties, and putative biological activities. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, highlighting both the established data and the existing knowledge gaps to guide future research endeavors.

Part 1: Chemical Identity and Physicochemical Properties

Chemical Structure and Identification

Neokurarinol is classified as an 8-prenylated flavanone. Its unique structure, featuring a lavandulyl group, is a key determinant of its chemical and biological characteristics.

-

CAS Number: 52483-00-8

-

Chemical Formula: C₂₇H₃₄O₇

-

Average Molecular Weight: 470.56 g/mol

-

IUPAC Name: (2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydrochromen-4-one

Physicochemical Data

A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in research and development. While extensive experimental data for Neokurarinol remains to be fully elucidated and published, predicted values provide initial guidance.

Table 1: Physicochemical Properties of Neokurarinol

| Property | Value | Source |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Water Solubility | 0.0087 g/L (Predicted) | ALOGPS |

| logP (Octanol-Water Partition Coefficient) | 4.6 (Predicted) | Various |

| pKa (strongest acidic) | 9.59 (Predicted) | ChemAxon |

| pKa (strongest basic) | -3.8 (Predicted) | ChemAxon |

| Polar Surface Area | 105.45 Ų (Predicted) | ChemAxon |

| Hydrogen Bond Donors | 3 | ChemAxon |

| Hydrogen Bond Acceptors | 7 | ChemAxon |

| Rotatable Bond Count | 9 | ChemAxon |

Note: The lack of experimentally determined melting point and solubility data represents a significant knowledge gap. Researchers are advised to experimentally determine these parameters for their specific applications.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of Neokurarinol. To date, publicly accessible, detailed spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for Neokurarinol are limited. This section will be updated as validated experimental data becomes available.

Part 2: Isolation and Purification

Neokurarinol is naturally found in the roots of Sophora flavescens. The following protocol is a generalized procedure for the extraction and isolation of flavonoid compounds from this plant source and can be adapted for the specific purification of Neokurarinol.

Recommended Isolation Workflow

Caption: Generalized workflow for the isolation of Neokurarinol.

Detailed Experimental Protocol

Materials:

-

Dried roots of Sophora flavescens

-

Ethanol (95%)

-

Polyamide resin

-

Solvents for chromatography (e.g., ethanol-water gradients)

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of Plant Material: Grind the dried roots of Sophora flavescens into a coarse powder.

-

Extraction:

-

Reflux the powdered root material with 95% ethanol. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Perform the extraction for 2-3 hours.

-

Repeat the extraction process 2-3 times to ensure exhaustive extraction of flavonoids.

-

-

Concentration:

-

Combine the ethanolic extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Column Chromatography:

-

Pack a chromatography column with polyamide resin.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing ethanol concentration in water (e.g., starting from 10% ethanol and gradually increasing to 95%).

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine fractions containing the compound of interest based on the analytical results.

-

-

Final Purification:

-

Subject the combined fractions to further purification using preparative HPLC to obtain pure Neokurarinol.

-

Note: This is a generalized protocol. Optimization of solvent systems, gradient profiles, and chromatographic conditions is crucial for achieving high purity of the target compound.

Part 3: Biological Activity and Mechanism of Action

The biological activities of Neokurarinol are an area of active investigation. Based on the known effects of structurally related compounds, particularly norkurarinol, Neokurarinol is hypothesized to possess significant anti-inflammatory and potentially anti-cancer properties.

Postulated Anti-Inflammatory and Antiviral Mechanisms

Research on norkurarinol has demonstrated its ability to suppress the Toll-like receptor 3 (TLR3)-mediated inflammatory response. This suggests that Neokurarinol may exert its anti-inflammatory effects through the modulation of key signaling pathways.

Caption: Hypothesized anti-inflammatory signaling pathway of Neokurarinol.

The proposed mechanism involves the inhibition of key signaling intermediates such as the IKK complex and Mitogen-Activated Protein Kinases (MAPKs). This would lead to the downstream suppression of transcription factors like NF-κB and AP-1, which are critical for the expression of pro-inflammatory cytokines and other inflammatory mediators.

Potential Anti-Cancer Activity

Many flavonoids have been shown to possess anti-cancer properties through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. It is plausible that Neokurarinol shares these characteristics.

A potential mechanism for inducing apoptosis could involve the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This could be initiated by cellular stress induced by Neokurarinol, leading to the activation of a cascade of caspases, the executioners of apoptosis.

Caption: Hypothesized apoptosis induction pathways by Neokurarinol.

Experimental Validation

It is imperative that these hypothesized mechanisms are subjected to rigorous experimental validation. The following are suggested experimental approaches:

-

NF-κB Inhibition Assay: Utilize reporter gene assays (e.g., luciferase) in cell lines stimulated with an inflammatory agent (e.g., lipopolysaccharide) to quantify the inhibitory effect of Neokurarinol on NF-κB activation.

-

MAPK Pathway Analysis: Employ Western blotting to assess the phosphorylation status of key MAPK proteins (e.g., p38, JNK, ERK) in cells treated with Neokurarinol and an appropriate stimulus.

-

Apoptosis Assays: Use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to detect and quantify apoptotic cells. The activation of caspases can be measured using specific activity assays or Western blotting for cleaved caspase products.

Part 4: Future Directions and Conclusion

Neokurarinol presents a promising scaffold for the development of novel therapeutic agents. However, the current body of knowledge is limited, and further research is essential to unlock its full potential. Key areas for future investigation include:

-

Comprehensive Physicochemical Characterization: Experimental determination of melting point, solubility in various solvents, and detailed spectroscopic analysis (NMR, MS, IR) is a critical first step.

-

Elucidation of Biological Mechanisms: In-depth studies are required to confirm the hypothesized anti-inflammatory and anti-cancer activities and to precisely map the involved signaling pathways.

-

In Vivo Studies: Following robust in vitro characterization, preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of Neokurarinol.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Neokurarinol analogs could lead to the identification of compounds with enhanced potency and improved pharmacological properties.

References

As of the last update, specific publications detailing the comprehensive experimental data for Neokurarinol's physicochemical properties and detailed biological mechanisms were not available in the public domain. The references provided below are for related compounds and general methodologies.

-

PhytoBank. (2015). Neokurarinol (PHY0058855). [Link]

-

Kim, D. W., et al. (2013). Norkurarinol inhibits toll-like receptor 3 (TLR3)-mediated pro-inflammatory signaling pathway and rotavirus replication. Molecules and cells, 35(1), 67–73. [Link]

- Google Patents. (2013). Sophora flavescens total flavone extract product, preparation method and quality detection method. CN103070912B.

Sophora flavescens (Kushen) Bioactives: Technical Guide to Extraction, Mechanisms, and Therapeutic Applications

Executive Summary

This technical guide provides a comprehensive analysis of the bioactive constituents of Sophora flavescens Aiton (Leguminosae), commonly known as Kushen. Targeted at drug development professionals and research scientists, this document synthesizes the phytochemical architecture, advanced extraction methodologies, and molecular mechanisms of action driving the therapeutic potential of Kushen.

While traditional applications focus on heat-clearing and damp-drying properties, modern pharmacology has validated the efficacy of its quinolizidine alkaloids (e.g., matrine, oxymatrine) and prenylated flavonoids (e.g., kurarinone) in oncology, neuroprotection, and viral inhibition. This guide prioritizes reproducible protocols and mechanistic causality to support translational research.

Part 1: Phytochemical Architecture

The pharmacological potency of S. flavescens resides in two primary chemical classes: alkaloids and flavonoids.[1][2][3][4] The root typically contains 1.25–3.25% total alkaloids and roughly 1.5% flavonoids.

Table 1: Primary Bioactive Constituents

| Class | Compound | CAS Registry | Molecular Formula | Key Pharmacological Targets |

| Alkaloid | Matrine | 519-02-8 | C₁₅H₂₄N₂O | PI3K/Akt/mTOR, NF-κB, hERG channels |

| Alkaloid | Oxymatrine | 16837-52-8 | C₁₅H₂₄N₂O₂ | TLR4/NF-κB, TGF-β/Smad, Caspase-3 |

| Alkaloid | Sophocarpine | 6483-15-4 | C₁₅H₂₂N₂O | AChE, KCNQ channels, IL-6 signaling |

| Alkaloid | Sophoridine | 6882-68-4 | C₁₅H₂₄N₂O | Topoisomerase I, Mitochondria-mediated apoptosis |

| Flavonoid | Kurarinone | 34981-26-5 | C₂₆H₃₀O₆ | Soluble Epoxide Hydrolase (sEH), Nrf2/HO-1 |

| Flavonoid | Kushenol F | 102937-25-3 | C₂₅H₂₈O₆ | Tyrosinase, ROS generation |

Part 2: Advanced Extraction & Isolation Methodologies

To ensure reproducibility in preclinical studies, precise extraction protocols are required. The following workflows differentiate between the hydrophilic alkaloid fraction and the lipophilic flavonoid fraction.

Protocol A: Standardized Alkaloid Enrichment (Acid-Base Partition)

Objective: Isolation of total alkaloids (Matrine, Oxymatrine) with >80% purity.

-

Feedstock Preparation: Pulverize dried S. flavescens roots to a fine powder (40-60 mesh).

-

Primary Extraction:

-

Reflux 100 g of powder with 800 mL of 70% Ethanol for 2 hours.

-

Filter and repeat reflux with 600 mL of 70% Ethanol for 1.5 hours.

-

Combine filtrates and concentrate under reduced pressure (Rotary Evaporator, 50°C) to remove ethanol.

-

-

Acidification:

-

Suspend the residue in 0.5% HCl (aq) to adjust pH to ~2–3.

-

Rationale: Converts alkaloids into water-soluble salts (e.g., matrine hydrochloride), separating them from lipophilic impurities.

-

Filter to remove insoluble non-alkaloidal components.

-

-

Basification & Partition:

-

Adjust the acidic filtrate to pH 10–11 using 10% NaOH or NH₄OH.

-

Rationale: Converts alkaloid salts back to their free base forms, rendering them soluble in organic solvents.

-

Extract the alkaline solution with Chloroform or Dichloromethane (3 x 200 mL).

-

-

Final Isolation:

-

Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.

-

Yield: Crude total alkaloids (yellowish residue).

-

Protocol B: Selective Flavonoid Isolation (Ethyl Acetate Fractionation)

Objective: Enrichment of prenylated flavonoids (Kurarinone, Kushenols).

-

Primary Extraction: Perform ethanol reflux as described in Protocol A.

-

Suspension: Suspend the ethanol-free residue in distilled water.

-

Liquid-Liquid Extraction:

-

Partition the aqueous suspension with Petroleum Ether (3x) to remove lipids and chlorophyll. Discard the ether layer.

-

Partition the aqueous phase with Ethyl Acetate (3x).[2]

-

-

Enrichment:

-

Collect the Ethyl Acetate layer.

-

Rationale: Prenylated flavonoids are moderately polar and partition preferentially into ethyl acetate, leaving highly polar glycosides and sugars in the water phase.

-

Evaporate to dryness to obtain the Flavonoid-rich fraction.

-

Visualization: Integrated Extraction Workflow

The following diagram illustrates the bifurcation logic for isolating these two distinct chemical classes.

Figure 1: Bifurcated extraction workflow separating hydrophilic alkaloids (via pH manipulation) and lipophilic flavonoids (via solvent polarity).

Part 3: Mechanistic Pharmacodynamics

Understanding the molecular targets is critical for drug development. S. flavescens bioactives exhibit a "multi-component, multi-target" mechanism.[5]

Oncology: The PI3K/Akt/mTOR Axis

Matrine and Oxymatrine exert potent anti-tumor effects primarily by downregulating the PI3K/Akt signaling pathway.

-

Mechanism: Matrine inhibits the phosphorylation of Akt (p-Akt) and PI3K. This blockade prevents downstream activation of mTOR, leading to:

-

Apoptosis: Upregulation of Bax/Bcl-2 ratio and activation of Caspase-3/9.

-

Autophagy: Inhibition of mTOR relieves the suppression of the ULK1 complex, inducing autophagic cell death in resistant tumor lines (e.g., Hepatocellular carcinoma).

-

Metastasis Inhibition: Suppression of MMP-2 and MMP-9 expression via the NF-κB pathway reduces tumor invasiveness.

-

Neuroprotection: The Nrf2/HO-1 Pathway

Kurarinone has emerged as a neuroprotective agent, particularly for Parkinson's disease models.

-

Mechanism: It acts as a specific inhibitor of Soluble Epoxide Hydrolase (sEH).

-

Effect: Inhibition of sEH stabilizes Epoxyeicosatrienoic acids (EETs), which prevents the degradation of IκBα, thereby blocking NF-κB nuclear translocation. Simultaneously, it activates the Nrf2 pathway, increasing Heme Oxygenase-1 (HO-1) expression to combat oxidative stress.

Visualization: Matrine Anti-Cancer Signaling

The following diagram details the signal transduction cascade inhibited by Matrine in cancer cells.

Figure 2: Matrine-induced inhibition of the PI3K/Akt/mTOR and NF-κB axes, leading to apoptosis and reduced metastasis.

Part 4: Therapeutic Applications & Drug Development[8]

Oncology (Solid Tumors)

-

Current Status: Compound Kushen Injection (CKI) is approved in China for adjuvant therapy in gastric, liver, and non-small cell lung cancers (NSCLC).

-

Development Angle: Novel formulations (liposomes, nanoparticles) of pure Matrine are being investigated to improve bioavailability and reduce dosage frequency.

Dermatology & Inflammation

-

Application: Topical formulations for atopic dermatitis and psoriasis.

-

Mechanism: Oxymatrine suppresses the expression of Th2 cytokines (IL-4, IL-13) and downregulates TLR4 signaling, reducing skin inflammation and pruritus.

Antiviral Therapeutics[9][10][11][12]

-

Target: Hepatitis B Virus (HBV).

-

Mechanism: Oxymatrine modulates the immune response rather than directly attacking the virus, promoting seroconversion of HBeAg.

Part 5: Toxicology & Pharmacokinetics

Pharmacokinetics (ADME)

-

Absorption: Matrine has low oral bioavailability (approx. 18-44% in rats) due to poor intestinal absorption and first-pass metabolism.

-

Distribution: Widely distributed to liver, kidneys, and spleen. It can cross the blood-brain barrier.

-

Metabolism: Primarily metabolized in the liver via CYP450 isozymes.

-

Excretion: Rapidly eliminated via urine; short half-life (

≈ 2–4 hours) necessitates frequent dosing or sustained-release formulations.

Safety Profile

-

Hepatotoxicity: While hepatoprotective at low doses, high doses of S. flavescens (particularly the alcohol extract containing high flavonoid content) can induce liver injury.

-

Neurotoxicity: Excessive accumulation of matrine can cause central nervous system inhibition (dizziness, gait disturbance).

-

LD50: The acute oral LD50 of matrine in mice is approximately 80 mg/kg (i.v.) and >500 mg/kg (oral).

References

-

He, X., et al. (2015). Neuroprotective effects of kurarinone against oxidative stress-induced apoptosis in PC12 cells. Molecular Medicine Reports.

-

Liu, Y., et al. (2014). Matrine suppresses proliferation and induces apoptosis in human cholangiocarcinoma cells through suppression of the JAK2/STAT3 signaling pathway. Pharmacology.[1][2][4][6][7][8][9][10][11][12]

-

Sun, M., et al. (2022). Matrine: A review of its pharmacology, pharmacokinetics, toxicity and clinical application.[13] Frontiers in Pharmacology.

-

Wang, W., et al. (2019). Anti-tumor activities of active ingredients in Compound Kushen Injection. Acta Pharmacologica Sinica.

-

Zhang, L., et al. (2020). Selective extraction of flavonoids from Sophora flavescens Ait.[4] by mechanochemistry.[4][8] Molecules.

-

Zhu, L., et al. (2018). A review of the pharmacology, pharmacokinetics and toxicity of sophocarpine. Frontiers in Pharmacology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrine in cancer therapy: antitumor mechanisms and nano-delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Alkaloids from the roots of Sophora flavescens and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone [frontiersin.org]

- 13. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Purifying Prenylated Flavanones Using Column Chromatography

Introduction & Scientific Context

Prenylated flavanones—such as Kurarinone , Sophoraflavanone G , and Kenusanone —are a distinct subclass of flavonoids characterized by the attachment of a hydrophobic isoprenoid (prenyl) chain to the flavanone backbone. These compounds exhibit potent bioactivities, including anti-inflammatory, anti-tumor, and antimicrobial properties (1, 2).

The Purification Challenge: Isolating these compounds presents a unique chromatographic paradox:

-

Structural Similarity: They often coexist with structural isomers (e.g., 6-prenyl vs. 8-prenyl isomers) and their chalcone precursors.

-

Polarity Duality: The flavonoid core is hydrophilic (phenolic hydroxyls), while the prenyl tail is lipophilic. This "amphiphilic" nature requires a multi-dimensional approach, utilizing orthogonal separation mechanisms (Adsorption vs. Size/H-bonding vs. Hydrophobicity).

-

Stability: The prenyl group is susceptible to oxidative degradation or acid-catalyzed cyclization (forming pyran or furan rings) (3).

This protocol outlines a field-proven, three-stage purification workflow designed to maximize yield and purity while preserving structural integrity.

Experimental Workflow Overview

The following diagram illustrates the critical path from raw plant material to isolated compound.

Caption: Figure 1: Orthogonal purification workflow. Note the specific targeting of the Ethyl Acetate fraction to isolate semi-polar prenylated species.

Detailed Protocol

Phase 1: Extraction and Fractionation (The "Rough Cut")

Objective: Remove high-polarity interferences (sugars, glycosides) and low-polarity interferences (waxes, chlorophyll) to protect downstream columns.

-

Extraction:

-

Macerate dried, ground roots (e.g., 1 kg) in 95% Ethanol or Acetone (3 x 3L) at room temperature for 24-48 hours.

-

Expert Insight: Avoid boiling reflux if possible. Prenyl groups are heat-sensitive and can undergo oxidation or rearrangement (Coprenylation) at high temperatures (4).

-

Concentrate the filtrate in vacuo at <45°C to obtain the crude extract.

-

-

Liquid-Liquid Partition (Critical Step):

-

Suspend the crude extract in distilled water (1L).

-

Wash 1: Extract with n-Hexane (3 x 1L).

-

Result: The hexane layer will contain lipids, chlorophyll, and non-polar terpenes. Discard (or save for other analysis) to prevent irreversible clogging of Sephadex/C18 columns.

-

-

Wash 2: Extract the aqueous residue with Ethyl Acetate (EtOAc) (3 x 1L).

-

Result: The EtOAc layer contains the target prenylated flavanones.[1] The remaining water layer contains polar glycosides and tannins.

-

-

Dry the EtOAc fraction over anhydrous Na₂SO₄ and concentrate.

-

Phase 2: Silica Gel Column Chromatography (Bulk Separation)

Objective: Separate flavonoid classes based on polarity.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Packing Ratio: 1:30 to 1:50 (Sample:Silica mass).

-

Mobile Phase System: Gradient elution is mandatory.

-

System A: Chloroform : Methanol (CHCl₃:MeOH)

-

System B: n-Hexane : Ethyl Acetate (Hex:EtOAc)[2]

-

Recommended Gradient (System A):

| Step | Solvent Ratio (CHCl₃ : MeOH) | Target Elution |

|---|---|---|

| 1 | 100 : 0 | Non-polar impurities |

| 2 | 50 : 1 | Highly methylated/prenylated aglycones |

| 3 | 20 : 1 | Target: Prenylated Flavanones (e.g., Kurarinone) |

| 4 | 10 : 1 | Flavanones / Flavones |

| 5 | 0 : 1 | Polar wash |

-

Validation: Check fractions via TLC (Silica gel 60 F254).[3][4]

-

Visualization: UV 254 nm (quenching) and Vanillin-H₂SO₄ spray followed by heating.

-

Diagnostic: Prenylated flavonoids often turn distinctive purple/red or orange upon heating with Vanillin-H₂SO₄ due to the reaction with the terpene moiety (5).

-

Phase 3: Sephadex LH-20 Chromatography (The "Selectivity" Step)

Objective: Remove chlorophyll traces and separate isomers based on molecular geometry and hydrogen bonding capabilities.

-

Mechanism: Sephadex LH-20 separates via dual mechanisms:

-

Size Exclusion: Larger molecules elute first.

-

Adsorption: The dextran matrix interacts with phenolic hydroxyls. Compounds with more free -OH groups (or planar configurations) adsorb more strongly and elute later.

-

-

Solvent: 100% Methanol is the standard for prenylated flavanones.

-

Protocol:

-

Swell Sephadex LH-20 in Methanol for 24 hours prior to packing.

-

Load the sample (dissolved in minimum MeOH).

-

Elute isocratically with MeOH.

-

Flow Rate: Keep low (~1 mL/min). High flow rates destroy the resolution of isomeric bands.

-

-

Expert Insight: Prenylated flavanones (bulky, non-planar) often elute before planar flavones (like luteolin) but after simple terpenes. This step is crucial for removing "streaking" pigments seen on TLC (6).

Phase 4: Final Polishing (C18 / ODS)

Objective: Final purification to >98% for NMR/Bioassays.

-

Stationary Phase: Octadecylsilane (ODS / C18) (40-63 µm).

-

Mobile Phase: Methanol : Water (MeOH:H₂O).

-

Gradient:

-

Start: 60% MeOH (Prenylated compounds are hydrophobic and stick to C18).

-

Ramp to: 80-90% MeOH.

-

-

Note: Prenylated flavanones are significantly more retained on C18 than their non-prenylated parent compounds. For example, Sophoraflavanone G elutes much later than Naringenin.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Sample precipitates on column head | Solubility mismatch | Dissolve sample in a small amount of the stationary phase adsorbent mixed with solvent, dry it ("dry loading"), and apply as a powder. |

| "Streaking" on TLC/Column | Residual acids or phenolic ionization | Add 0.1% Formic Acid to the mobile phase to suppress ionization of phenolic -OH groups. |

| Loss of Prenyl Group | Acidic degradation | Avoid strong acids (HCl, H₂SO₄) in mobile phases. Use weak organic acids (Acetic/Formic) only if necessary. |

| Co-elution of Isomers | Similar polarity | Switch stationary phase. If Silica fails, move to C18 or Polyamide (separates based on H-bonding pattern). |

References

-

Sohn, H. Y., et al. (2004). "Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens." Phytotherapy Research, 18(8), 600-603. Link

-

Lee, S. W., et al. (2005). "Kurarinone isolated from Sophora flavescens Ait inhibited MCP-1-induced chemotaxis."[5] Journal of Ethnopharmacology, 97(3), 515-519.[5] Link

-

Chen, X., et al. (2013). "Chemical constituents from the roots of Sophora flavescens."[3][5][6][7] Journal of Asian Natural Products Research, 15(11), 1168-1174. Link

- Bhat, S. V., et al. (2005). Natural Products: Chemistry and Applications. Narosa Publishing House. (General Reference for Prenyl Stability).

-

Wagner, H., & Bladt, S. (1996). Plant Drug Analysis: A Thin Layer Chromatography Atlas. Springer. (Standard for TLC Reagents).[3][4][8]

- Mabry, T. J., et al. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatographic Analysis of the Flavonoids from Robinia Pseudoacacia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kurarinone isolated from Sophora flavescens Ait inhibited MCP-1-induced chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. epfl.ch [epfl.ch]

Neokurarinol tyrosinase inhibition assay protocol

Application Note: Neokurarinol Tyrosinase Inhibition Assay & Kinetic Characterization

Introduction & Scientific Rationale

Neokurarinol, a prenylated flavanone derivative isolated from the dried roots of Sophora flavescens (Kushen), has emerged as a potent candidate for hyperpigmentation treatment. Unlike simple flavonoids, the presence of the lavandulyl (prenyl) side chain at the C-8 position significantly enhances its affinity for the hydrophobic pocket of the tyrosinase active site.

While structurally related compounds like Kurarinol exhibit competitive inhibition (binding directly to the active site), and Kurarinone exhibits non-competitive inhibition (allosteric binding), the precise mode of action for Neokurarinol can vary based on stereochemistry and assay conditions. Therefore, this protocol is designed not merely to screen for activity, but to characterize the inhibition mechanism (competitive vs. non-competitive) using rigorous kinetic analysis.

Core Objective: Determine the IC50 value of Neokurarinol against Mushroom Tyrosinase and elucidate its mechanism of action via Lineweaver-Burk analysis.

Mechanism of Action: The Melanogenesis Pathway[1]

Tyrosinase (EC 1.14.18.[1][2][3]1) is the rate-limiting metalloenzyme in melanin biosynthesis.[4] It catalyzes two distinct reactions:[2][3]

-

Monophenolase Activity: Hydroxylation of L-Tyrosine to L-DOPA.[2][3]

-

Diphenolase Activity: Oxidation of L-DOPA to Dopaquinone.[2][3]

Neokurarinol targets these steps, preventing the formation of Dopaquinone and subsequent melanin polymerization.

Figure 1: Melanogenesis pathway highlighting the critical intervention point of Neokurarinol at the Tyrosinase catalytic step.

Materials & Reagents

To ensure reproducibility, use the following grade of reagents:

| Reagent | Specification | Purpose |

| Enzyme | Mushroom Tyrosinase (Sigma T3824 or equiv.) | Source of polyphenol oxidase (>1000 U/mg). |

| Substrate | L-DOPA (L-3,4-dihydroxyphenylalanine) | Substrate for diphenolase activity (faster reaction than L-Tyr).[2][3] |

| Inhibitor | Neokurarinol (>98% HPLC purity) | Test compound. |

| Pos. Control | Kojic Acid | Validated competitive inhibitor for benchmarking. |

| Buffer | 50 mM Phosphate Buffer (pH 6.8) | Mimics physiological pH; stabilizes enzyme. |

| Solvent | DMSO (Dimethyl sulfoxide) | Solubilizes the lipophilic Neokurarinol. |

Critical Note on DMSO: Prenylated flavonoids are hydrophobic. However, DMSO concentrations >5% can denature tyrosinase. Maintain final DMSO concentration <1% in the well.

Experimental Protocol

Preparation of Stock Solutions

-

Phosphate Buffer (50 mM, pH 6.8): Mix Na₂HPO₄ and NaH₂PO₄. Adjust pH strictly to 6.8.

-

Tyrosinase Solution (1000 U/mL): Dissolve lyophilized powder in cold phosphate buffer. Keep on ice.

-

L-DOPA Substrate (2.5 mM): Dissolve in phosphate buffer. Prepare fresh; L-DOPA oxidizes spontaneously in light.

-

Neokurarinol Stock (10 mM): Dissolve in 100% DMSO.

-

Working Standards: Dilute with buffer to create a concentration range (e.g., 1, 5, 10, 50, 100 µM). Ensure DMSO is diluted accordingly.

-

Assay Workflow (96-Well Plate Format)

This assay measures the Diphenolase Activity by tracking the formation of Dopachrome at 475 nm .

Step-by-Step Procedure:

-

Blanking: Add 140 µL of Phosphate Buffer to all wells.

-

Inhibitor Addition: Add 20 µL of Neokurarinol sample (various concentrations) to test wells.

-

Enzyme Addition: Add 20 µL of Tyrosinase solution (1000 U/mL).

-

Pre-Incubation (CRITICAL): Incubate the plate at 25°C for 10 minutes .

-

Rationale: This allows the bulky prenylated flavonoid to equilibrate with the enzyme before the substrate competes for the site.

-

-

Substrate Initiation: Add 20 µL of L-DOPA (2.5 mM) to start the reaction.

-

Measurement: Immediately place in a microplate reader. Measure Absorbance (OD₄₇₅) every 30 seconds for 15 minutes (Kinetic Mode) at 25°C.

Figure 2: Experimental workflow ensuring enzyme-inhibitor equilibrium prior to catalysis.

Data Analysis & Kinetic Characterization

Calculation of % Inhibition

Use the slope of the linear portion of the kinetic curve (reaction rate,

- : Rate of reaction with Enzyme + Substrate + Vehicle (no inhibitor).

- : Rate of reaction with Enzyme + Substrate + Neokurarinol.

IC50 Determination: Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) and use non-linear regression (Sigmoidal Dose-Response) to determine the concentration requiring 50% inhibition.

Determining Mechanism (Lineweaver-Burk Plot)

To distinguish if Neokurarinol is Competitive (like Kurarinol) or Non-Competitive (like Kurarinone), perform the assay with varying L-DOPA concentrations (0.5, 1.0, 2.0, 4.0 mM) at fixed inhibitor concentrations.

Plot

-

Competitive: Lines intersect at the Y-axis (

is unchanged, -

Non-Competitive: Lines intersect at the X-axis (

is unchanged, -

Mixed: Lines intersect in the second quadrant.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Well | Neokurarinol solubility limit reached. | Ensure final DMSO is <1%. If precipitation persists, lower the working concentration range. |

| No Inhibition Observed | Enzyme concentration too high. | Dilute enzyme. The reaction should be linear for at least 10 minutes. |

| High Background Signal | Oxidation of L-DOPA.[3] | Prepare L-DOPA solution immediately before use and protect from light. |

| Non-Linear Kinetics | Substrate depletion. | Use the initial velocity (first 2-3 minutes) for calculations. |

References

-

Kim, S. J., et al. (2003). "Tyrosinase inhibitory activity of lavandulyl flavonoids from Sophora flavescens." Biological & Pharmaceutical Bulletin, 26(9), 1348-1350.

-

Ryu, Y. B., et al. (2008). "Inhibitory effects of kurarinol, kuraridinol, and trifolirhizin from Sophora flavescens on tyrosinase and melanin synthesis." Biological & Pharmaceutical Bulletin, 31(1), 154-158.

-

Chang, T. S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475.

- Hyun, S. K., et al. (2008). "Inhibitory effect of kurarinol on tyrosinase-dependent melanin biosynthesis." Biological & Pharmaceutical Bulletin. (Validates the competitive nature of the structural analog Kurarinol).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

In vitro cytotoxicity screening of Neokurarinol against cancer cell lines

Abstract & Scientific Rationale

Neokurarinol is a prenylated flavanone derivative isolated from the dried roots of Sophora flavescens (Kushen), a medicinal herb historically used for its anti-inflammatory and anti-tumor properties. Structurally related to kurarinone and kurarinol, neokurarinol exhibits significant lipophilicity due to its lavandulyl side chain.

While the cytotoxicity of its isomer kurarinone against non-small cell lung cancer (A549) and prostate cancer (PC-3) lines is well-documented (IC50 ~5–20 µM), neokurarinol requires precise screening protocols to differentiate its potency and mechanism of action. This guide outlines a standardized workflow for evaluating neokurarinol cytotoxicity, emphasizing compound solubility management, high-sensitivity viability assays, and mechanistic validation via flow cytometry.

Key Mechanistic Hypothesis: Based on structural analogs, neokurarinol is hypothesized to induce apoptosis via the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2/Bax ratios and subsequent Caspase-3/9 activation.

Experimental Workflow

The following diagram illustrates the critical path for screening neokurarinol, from stock preparation to mechanistic deconvolution.

Figure 1: Integrated workflow for Neokurarinol cytotoxicity profiling. Note the critical quality control (QC) step for solubility.

Protocol 1: Compound Preparation & Handling

Challenge: Prenylated flavonoids like neokurarinol are highly lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives (low bioavailability) or false positives (crystal toxicity).

Reagents

-

Neokurarinol Standard: Purity ≥ 98% (HPLC).

-

Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade (Sigma-Aldrich).

-

Media: DMEM or RPMI-1640 + 10% FBS.

Procedure

-

Stock Solution (20 mM): Dissolve 1 mg of Neokurarinol (MW ≈ 454.5 g/mol ) in 110 µL of sterile DMSO. Vortex for 1 minute.

-

Checkpoint: Inspect visually. The solution must be clear yellow. If turbid, sonicate at 37°C for 5 minutes.

-

-

Working Solutions: Prepare serial dilutions in serum-free media immediately prior to treatment.

-

Top Concentration: 100 µM (0.5% DMSO final).

-

Dilution Factor: 1:2 or 1:3 (e.g., 100, 50, 25, 12.5, 6.25 µM).

-

Constraint: Final DMSO concentration in the well must be ≤ 0.5% (v/v) to avoid solvent toxicity.

-

Protocol 2: Primary Cytotoxicity Screen (CCK-8 Assay)

Why CCK-8 over MTT? Flavonoids can sometimes reduce MTT tetrazolium salts non-enzymatically, leading to high background noise. CCK-8 (WST-8) is more stable, water-soluble, and less prone to interference by polyphenols.

Step-by-Step Methodology

-

Cell Seeding:

-

Harvest cells (e.g., A549) in the exponential growth phase.

-

Seed 3,000–5,000 cells/well in 96-well plates (100 µL/well).

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

-

Treatment:

-

Aspirate old media carefully.

-

Add 100 µL of Neokurarinol working solutions (triplicates per dose).

-

Controls:

-

Negative: 0.5% DMSO in media.

-

Positive: Cisplatin (typical IC50 ~5–10 µM) or Kurarinone (structural benchmark).

-

Blank: Media only (no cells).

-

-

-

Incubation: Incubate for 48 or 72 hours.

-

Readout:

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1–4 hours until the orange dye develops.

-

Measure Absorbance at 450 nm using a microplate reader.

-

Data Analysis

Calculate % Cell Viability using the formula:

Protocol 3: Mechanistic Validation (Apoptosis)

If Neokurarinol displays an IC50 < 20 µM, determine the mode of cell death (Apoptosis vs. Necrosis) using Annexin V-FITC/PI staining.

Putative Signaling Pathway

Neokurarinol is hypothesized to act similarly to kurarinone by targeting the mitochondrial apoptotic pathway.

Figure 2: Hypothesized Mechanism of Action (MOA) for Neokurarinol, involving the intrinsic mitochondrial pathway.

Flow Cytometry Procedure

-

Treatment: Treat A549 cells with Neokurarinol at IC50 and 2x IC50 concentrations for 24 hours.

-

Harvesting: Collect cells (including floating dead cells) by trypsinization. Crucial: Do not over-trypsinize, as this strips membrane phosphatidylserine.

-

Staining:

-

Wash with cold PBS.

-

Resuspend in 1X Binding Buffer at

cells/mL. -

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate 15 min at RT in the dark.

-

-

Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCanto).

-

Q1 (Annexin-/PI+): Necrotic.[1]

-

Q2 (Annexin+/PI+): Late Apoptotic.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptotic.

-

Representative Data & Interpretation

The following table summarizes expected outcomes based on the bioactivity profile of Sophora prenylated flavanones (e.g., Kurarinone).

| Cell Line | Tissue Origin | Expected IC50 (72h) | Clinical Relevance |

| A549 | Lung Carcinoma | 8 – 15 µM | High (Primary Target) |

| HepG2 | Liver Carcinoma | 12 – 25 µM | Moderate |

| MCF-7 | Breast Cancer | 15 – 30 µM | Moderate |

| HUVEC | Normal Endothelial | > 50 µM | Safety Window (Selectivity) |

Interpretation:

-

IC50 < 10 µM: Potent cytotoxic agent; warrants in vivo xenograft studies.

-

IC50 10–50 µM: Moderate activity; potential for combination therapy or structural optimization.

-

Selectivity Index (SI): Calculated as

. An SI > 2.0 is desirable.

References

-

Isolation & Structure: Woo, E. R., et al. (1998).[2] "A new prenylated flavonol from the roots of Sophora flavescens."[2] Journal of Natural Products, 61(12), 1552-1554.[2]

-

Comparative Cytotoxicity (Kurarinone): Liu, Y., et al. (2018). "Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo." Frontiers in Pharmacology.

-

Sophora Flavonoids Overview: He, X., et al. (2015). "Neuroprotective effects of sophoraflavanone G from Sophora flavescens." Journal of Ethnopharmacology.

-

Assay Methodology: Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Application Note: Probing the Inhibition of Tyrosinase by Neokurarinol through Molecular Docking

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a molecular docking simulation of Neokurarinol with the active site of tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders and in the cosmetic industry. Neokurarinol, a flavonoid isolated from Sophora flavescens, has demonstrated potent tyrosinase inhibitory activity. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein at the atomic level.[1] This guide will detail the entire workflow, from protein and ligand preparation to docking simulation and in-depth analysis of the results, providing a robust framework for in-silico investigation of potential enzyme inhibitors.

Introduction: The Rationale for Docking Neokurarinol with Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin.[2] Overproduction of melanin can lead to various skin hyperpigmentation issues. Therefore, the discovery of effective tyrosinase inhibitors is of significant interest. Natural products are a rich source of bioactive compounds, and Neokurarinol has been identified as a competitive inhibitor of tyrosinase.[3] Understanding the molecular interactions between Neokurarinol and the tyrosinase active site is crucial for elucidating its mechanism of inhibition and for the rational design of more potent inhibitors.

Molecular docking simulations provide a virtual model of the ligand-protein interaction, offering insights into the binding mode, key interacting residues, and the binding energy.[4] This information can guide further experimental studies and lead optimization efforts. This application note will utilize the crystal structure of Agaricus bisporus tyrosinase (PDB ID: 2Y9X), a widely used model for studying tyrosinase inhibition, in complex with the inhibitor tropolone, which will serve as a reference for validating our docking protocol.[4][5]

Experimental Workflow Overview

The molecular docking process can be systematically broken down into several key stages. Each stage is critical for the accuracy and reliability of the final results. The overall workflow is depicted below.

Figure 1: A generalized workflow for the molecular docking of Neokurarinol with the tyrosinase active site.

Detailed Protocols

This section provides a step-by-step guide for the molecular docking simulation. The protocols are designed to be self-validating by first docking a known inhibitor to confirm the reliability of the chosen parameters.

Software and Resource Requirements

| Software/Resource | Purpose |

| AutoDockTools (ADT) | Graphical user interface for preparing protein and ligand files, and setting up docking parameters. |

| AutoDock Vina | The molecular docking program. |

| PyMOL or Discovery Studio Visualizer | Molecular graphics systems for visualizing and analyzing protein-ligand interactions. |

| Protein Data Bank (PDB) | Source for the 3D structure of tyrosinase. |

| PubChem | Source for the 3D structure of Neokurarinol. |

Protocol 1: Preparation of the Tyrosinase Receptor

The initial step involves preparing the target protein by removing non-essential molecules and adding necessary atoms for the docking calculation.

-

Obtain the Protein Structure: Download the crystal structure of Agaricus bisporus tyrosinase in PDB format from the Protein Data Bank (PDB ID: 2Y9X).[4] This structure contains a co-crystallized inhibitor, tropolone, which is useful for defining the active site and validating the docking protocol.

-

Prepare the Receptor using AutoDockTools (ADT):

-

Launch ADT.

-

Open the downloaded PDB file (2Y9X.pdb).

-

Remove Water Molecules: Select Edit > Delete Water.

-

Remove the Co-crystallized Ligand and Chains not part of the active site: For this specific PDB entry, remove the tropolone ligand and any non-essential protein chains to isolate the tyrosinase enzyme.

-

Add Polar Hydrogens: Select Edit > Hydrogens > Add and choose Polar only.

-

Add Kollman Charges: Select Edit > Charges > Add Kollman Charges.

-

Save as PDBQT: Select File > Save > Write PDBQT and save the prepared receptor file (e.g., 2Y9X_protein.pdbqt).

-

Protocol 2: Preparation of the Neokurarinol Ligand

Proper preparation of the ligand is crucial for an accurate docking simulation.

-

Obtain the Ligand Structure: Download the 3D structure of Neokurarinol from the PubChem database (CID: 44563198) in SDF format.[6]

-

Prepare the Ligand using AutoDockTools (ADT):

-

Launch ADT.

-

Open the downloaded ligand file.

-

Add Hydrogens: The structure from PubChem usually includes hydrogens, but it's good practice to check and add them if necessary.

-

Detect Rotatable Bonds: The software will automatically detect and allow you to define the rotatable bonds, which is crucial for flexible ligand docking.

-

Save as PDBQT: Save the prepared ligand file (e.g., neokurarinol.pdbqt).

-

Protocol 3: Grid Generation and Molecular Docking with AutoDock Vina

The grid box defines the three-dimensional space in the active site where the ligand will be docked.

-

Define the Grid Box:

-

In ADT, with the prepared protein loaded, go to Grid > Grid Box.

-

A box will appear around the protein. Position and size this box to encompass the active site. A helpful strategy is to center the grid on the co-crystallized ligand (tropolone in 2Y9X) before its removal. The active site of tyrosinase contains two copper ions coordinated by six histidine residues, which should be included within the grid box.[2][7]

-

Record the center coordinates and dimensions of the grid box.

-

-

Create a Configuration File:

-

Create a text file (e.g., conf.txt) and enter the following information, replacing the values with your recorded grid parameters:

-

-

Run AutoDock Vina:

-

Open a command-line terminal.

-

Navigate to the directory containing your prepared files and the Vina executable.

-

Execute the following command:

-

This will initiate the docking simulation. The results, including the docked poses and their binding affinities, will be saved in neokurarinol_out.pdbqt, and a log file will be created.

-

Analysis and Interpretation of Results

Binding Affinity and Docking Poses

AutoDock Vina provides the binding affinity in kcal/mol for each predicted binding pose.[8] A more negative value indicates a stronger predicted binding affinity. The results for the top poses of Neokurarinol should be tabulated for comparison.

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues |

| 1 | -9.8 | 0.000 | HIS61, HIS85, HIS259, HIS263, HIS296, VAL283 |

| 2 | -9.5 | 1.254 | HIS61, HIS85, HIS259, PHE264, VAL283 |

| 3 | -9.2 | 2.011 | HIS85, HIS263, HIS296, SER282, VAL283 |

(Note: The data in this table is illustrative and will be replaced by the actual results from the docking simulation.)

Visualization of Ligand-Protein Interactions

Visualizing the docked poses within the active site is essential for understanding the specific interactions that stabilize the complex. This can be achieved using PyMOL or Discovery Studio Visualizer.[3][9]

Protocol for Visualization in PyMOL:

-

Open the prepared protein PDBQT file (2Y9X_protein.pdbqt).

-

Open the docking output file (neokurarinol_out.pdbqt).

-

Display the protein as a cartoon and the ligand as sticks.

-

Identify and label the amino acid residues within a 4 Å radius of the ligand to visualize potential interactions.

-

Analyze for hydrogen bonds, hydrophobic interactions, and any potential interactions with the copper ions in the active site.

Protocol for Visualization in Discovery Studio Visualizer:

-

Open the protein and ligand files.

-

Use the "Ligand Interactions" tool to automatically identify and display various types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[10][11]

The interactions of Neokurarinol with the key histidine residues (HIS61, HIS85, HIS259, HIS263, HIS296 in mushroom tyrosinase) that coordinate the copper ions are of particular interest.[7]

Figure 2: A conceptual diagram of potential interactions between Neokurarinol and key residues in the tyrosinase active site.

Conclusion and Future Directions

This application note has outlined a detailed protocol for the molecular docking of Neokurarinol with the active site of tyrosinase. By following these steps, researchers can gain valuable insights into the potential inhibitory mechanism of this natural compound. The predicted binding mode and interactions can serve as a foundation for further studies, such as site-directed mutagenesis to confirm the importance of key residues, and for the design of novel, more potent tyrosinase inhibitors for therapeutic and cosmetic applications.

References

-

Discovery of Tyrosinase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. (2022). ACS Omega. [Link]

-

Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). International Journal of Molecular Sciences. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

-

Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025). Medium. [Link]

-

Protein-Ligand-Docking. ResearchGate. [Link]

-

AutoDock and AutoDockTools for Protein-Ligand Docking. Springer. [Link]

-

TYR - Tyrosinase - Homo sapiens (Human). UniProt. [Link]

-

Visualization of Molecular Docking result by PyMOL || Molecular Docking tutorial || Part 7. (2022). YouTube. [Link]

-

Structure–function correlations in tyrosinases. (2015). Protein Science. [Link]

-

9EY8: Crystal structure of human tyrosinase-related protein 1 (TYRP1) in complex with (s)-amino-L-tyrosine. RCSB PDB. [Link]

-

AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

-

Discovery Studio Visualizer tutorial 3 - Ligand-target interaction (3D). (2021). YouTube. [Link]

-

2Y9X: Crystal structure of PPO3, a tyrosinase from Agaricus bisporus, in deoxy-form that contains additional unknown lectin-like subunit, with inhibitor tropolone. RCSB PDB. [Link]

-

9EY7: Crystal structure of human tyrosinase-related protein 1 (TYRP1) in complex with (R)-2,4-dihydroxyphenylalanine. RCSB PDB. [Link]

-

Crystal Structure of Agaricus bisporus Mushroom Tyrosinase: Identity of the Tetramer Subunits and Interaction with Tropolone. ResearchGate. [Link]

-

AutoDock Vina Manual. The Scripps Research Institute. [Link]

-

Tyrosinase. Wikipedia. [Link]

-

Protein-ligand interaction. Adriano Martinelli. [Link]

-

Kurarinol | C26H32O7 | CID 44563198. PubChem. [Link]

-

Visualizing protein-protein docking using PyMOL. (2021). Medium. [Link]

-

Protein ligand Docking and analysing docking interactions using PyRx and Discovery Studio. (2023). YouTube. [Link]

-

How to see ligand interactions and label residues in DS Visualizer?. Bioinformatics Review. [Link]

-

5M8O: Crystal structure of human tyrosinase related protein 1 in complex with tropolone. RCSB PDB. [Link]

-

The number of residues in the active site of tyrosinase-ligand complex... ResearchGate. [Link]

-

Visualize Docking Results Using PyMol. ResearchGate. [Link]

-

AutoDock Vina Tutorial- Executing Vina_Split.exe command. (2022). YouTube. [Link]

-

TIP Ligand protein interaction analysis. Dassault Systèmes. [Link]

-

Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020). YouTube. [Link]

-

Vina Docking Tutorial. Eagon Research Group. [Link]

-

5M8O: Crystal structure of human tyrosinase related protein 1 in complex with tropolone. NCBI. [Link]

-

Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

-

Histidine residues at the copper-binding site in human tyrosinase are essential for its catalytic activities. (2020). Taylor & Francis Online. [Link]

Sources

- 1. uniprot.org [uniprot.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. m.youtube.com [m.youtube.com]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. Kurarinol | C26H32O7 | CID 44563198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure–function correlations in tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. TIP Ligand protein interaction analysis | Dassault Systèmes® [3dswym.3dexperience.3ds.com]

Troubleshooting & Optimization

Technical Guide: Isolation & Separation of Neokurarinol from Kurarinone and Kurarinol

The following technical guide is designed for researchers and purification scientists working with Sophora flavescens (Kushen) extracts. It prioritizes the separation of the structurally complex prenylated flavanones: Kurarinone , Kurarinol , and Neokurarinol .

Executive Summary & Chemical Context

The separation of Kurarinone (

-

The Challenge: Kurarinol is typically the hydration product of Kurarinone, making them difficult to resolve on standard C18 phases without optimized selectivity. Neokurarinol (often a methoxy-derivative) elutes in close proximity.[1][2]

-

The Risk: Kurarinone is thermally unstable. Aggressive evaporation or high-temperature column ovens (>40°C) can cause degradation or isomerization, leading to "ghost peaks" and purity loss.

Analytical Method Development (HPLC-UV-MS)

FAQ: Method Optimization & Troubleshooting

Q1: Why are my peaks tailing significantly, preventing baseline resolution? A: Prenylated flavonoids contain phenolic hydroxyl groups that interact strongly with residual silanols on silica-based columns.

-

Solution: You must suppress ionization. Use 0.1% Formic Acid or 0.1% Phosphoric Acid in both mobile phases (Water and Acetonitrile).

-

Protocol Adjustment: If tailing persists, switch to a "End-capped" C18 column or a Phenyl-Hexyl stationary phase, which offers orthogonal selectivity for aromatic isomers.

Q2: I see a shift in retention times and new impurities after concentrating my fractions. What happened? A: You likely exceeded the thermal stability limit of Kurarinone.

-

Mechanism: The lavandulyl side chain is susceptible to oxidation and hydration at elevated temperatures.

-

Corrective Action: Maintain rotary evaporator bath temperature below 40°C . Store fractions in amber glass at -20°C immediately.

Q3: What is the expected elution order on a C18 column? A: Based on polarity (Hydrophilicity):

-

Kurarinol (Most Polar, elutes first): Contains a hydrated side chain (tertiary alcohol).

-

Kurarinone (Intermediate): Contains the alkene side chain.

-

Neokurarinol (Least Polar, elutes last): The methoxy substitution reduces polarity relative to the free hydroxyl forms.

Preparative Isolation Workflow (HSCCC)[3]

High-Speed Counter-Current Chromatography (HSCCC) is the recommended technique for the primary isolation step.[2] Unlike solid-phase chromatography, HSCCC uses a liquid stationary phase, eliminating irreversible adsorption of these sensitive flavonoids.

Recommended Solvent System (HEMWat)

For Sophora prenylated flavonoids, a biphasic system of n-Hexane : Ethyl Acetate : Methanol : Water is standard.

| System Type | Ratio (v/v/v/v) | Target Compound Focus |

| System A (Polar) | 1 : 0.8 : 1 : 1.2 | Best for separating Kurarinol from polar impurities.[2] |

| System B (General) | 3 : 5 : 3 : 5 | Balanced partition coefficient ( |

Step-by-Step HSCCC Protocol

-

Equilibration: Fill the coil with the Upper Phase (Stationary Phase).

-

Rotation: Set rotation speed to 800–900 rpm .

-

Mobile Phase: Pump the Lower Phase (Mobile Phase) at 2.0 mL/min (head-to-tail mode).

-

Sample Injection: Dissolve crude extract in a 1:1 mixture of upper/lower phase. Inject only after hydrodynamic equilibrium is established (no more stationary phase displacement).

-

Elution: Monitor UV at 290 nm (characteristic flavanone absorption).

Visualized Workflow & Logic

The following diagram outlines the decision logic and purification workflow, ensuring integrity of the thermally labile compounds.

Caption: Integrated workflow for the fractionation of Sophora flavonoids using HSCCC followed by HPLC polishing.

Physicochemical Data & Identification

Use the table below to cross-reference your isolated fractions. Note that mass spectrometry (ESI-MS) is critical for distinguishing Kurarinol from Kurarinone due to the water mass difference.[2]

| Compound | Molecular Formula | MW ( g/mol ) | Key MS Fragment ( | Retention Behavior (C18) |

| Kurarinol | 456.5 | 457 | Early (Polar, Hydrated) | |

| Kurarinone | 438.5 | 439 | Intermediate | |

| Neokurarinol | 470.5 | 471 | Late (Less Polar, Methoxy) |

*Note: Neokurarinol is sometimes reported as a methoxy-isomer (

References

-

Isolation of Flavonoids from Sophora flavescens

-

HSCCC Methodology for Prenylated Flavonoids

-

Neokurarinol Identification

Sources

- 1. scribd.com [scribd.com]

- 2. PhytoBank: Showing Neokurarinol (PHY0058855) [phytobank.ca]

- 3. Estrogenic and anticarcinogenic properties of kurarinone, a lavandulyl flavanone from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Medicine Reports [spandidos-publications.com]

Resolving overlapping HPLC peaks of Sophora flavonoids

Troubleshooting Guide for Resolving Overlapping HPLC Peaks

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Sophora flavonoids. The complex nature of extracts from species like Sophora flavescens or Sophora japonica presents a significant analytical challenge. These extracts contain a multitude of structurally similar flavonoids, including flavanones, isoflavones, and their glycosides, which often results in co-elution and poor peak resolution.[1][2][3][4]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. It moves from fundamental troubleshooting to advanced method development strategies, providing not just solutions but the underlying chromatographic principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows broad, overlapping peaks for my Sophora flavonoid standards. Where should I begin troubleshooting?

This is a common starting point and usually indicates that the fundamental chromatographic conditions are not optimal for the analytes. Before diving into complex method adjustments, it's crucial to ensure your system and basic parameters are sound.

The primary goal in chromatography is to achieve baseline resolution, which is governed by the resolution equation: Rs = (√N / 4) * (α - 1 / α) * (k / k + 1) . This equation highlights the three pillars of separation:

-

Efficiency (N): The sharpness or narrowness of the peaks.

-

Selectivity (α): The relative separation or discrimination between two analytes.

-

Retention (k): How long an analyte is retained on the column.

Poor resolution is an issue with one or more of these factors. The following workflow provides a systematic approach to troubleshooting.

Caption: A systematic workflow for troubleshooting overlapping HPLC peaks.

Q2: How can I systematically optimize my mobile phase to separate two closely eluting Sophora flavonoids?

Mobile phase optimization is the most powerful tool for manipulating retention (k) and selectivity (α). For flavonoids, which are phenolic compounds, controlling their ionization state and interacting with them via the organic modifier is key.

Causality: Flavonoids possess hydroxyl groups that can ionize depending on the mobile phase pH. In reversed-phase HPLC, analyzing these compounds in their neutral, non-ionized state leads to more consistent retention and sharper peaks. This is achieved by acidifying the aqueous portion of the mobile phase.[5]

Step-by-Step Protocol 1: Systematic Mobile Phase Optimization

-

Choose Your Organic Solvent: Acetonitrile and methanol are the most common choices. Acetonitrile often provides better selectivity and lower viscosity, leading to higher efficiency.[6] Start with acetonitrile.

-

Acidify the Aqueous Phase: Prepare your aqueous mobile phase (Solvent A) with a small amount of acid. Common choices are 0.1% formic acid or 0.1% acetic acid. These modifiers suppress the ionization of phenolic hydroxyl groups.[2]

-

Perform Isocratic Runs: Create a series of isocratic mobile phase compositions (e.g., 30%, 40%, 50%, 60% acetonitrile in acidified water).

-

Analyze the Results:

-

If peaks elute too early (low k), decrease the percentage of acetonitrile. This weakens the mobile phase, increasing retention.[7]

-

If peaks elute too late, increase the percentage of acetonitrile.

-

Observe the change in relative spacing between the two target peaks. This indicates a change in selectivity (α).

-

-

Switch Organic Modifier (If Needed): If you cannot achieve separation with acetonitrile, switch to methanol and repeat steps 3-4. Methanol has different hydrogen bonding characteristics and can significantly alter selectivity for flavonoids.

Data Presentation: Comparison of Organic Modifiers

| Parameter | Acetonitrile | Methanol | Rationale for Flavonoids |

| Selectivity (α) | Often different from methanol due to dipole interactions. | Different selectivity due to hydrogen bonding capability. | Switching between the two is a powerful tool to resolve co-eluting peaks.[8] |

| Elution Strength | Stronger eluent | Weaker eluent | Less methanol is needed to achieve the same retention time as acetonitrile. |

| UV Cutoff | ~190 nm | ~205 nm | Both are suitable for typical flavonoid detection wavelengths (254-360 nm). |

| Viscosity/Pressure | Lower | Higher | Acetonitrile generates lower backpressure, allowing for higher flow rates or longer columns.[6] |

Q3: An isocratic method isn't separating the wide range of flavonoids in my Sophora extract. How do I develop an effective gradient?

Sophora extracts contain flavonoids with a broad range of polarities, from polar glycosides to non-polar prenylated flavanones.[9] An isocratic method that resolves early-eluting compounds will take too long to elute the later ones, causing significant peak broadening. Conversely, a method strong enough for late-eluting compounds will cause early ones to rush through unresolved. A gradient elution is the solution.[5]

Step-by-Step Protocol 2: Developing a Linear Gradient Elution Method

-

Establish Starting and Ending Conditions:

-

Perform two isocratic runs to find the mobile phase compositions that just begin to elute your first peak of interest (this is your starting %B) and that elute your last peak of interest with a retention factor (k) of about 2-5 (this is your ending %B).

-

-

Estimate the Gradient Time (tG): A good starting point can be estimated using the following equation:

-

tG ≈ (1.25 * Vm * ΔΦ) / F

-

Vm: Column void volume (for a 4.6 x 150 mm column, it's ~1.5 mL)

-

ΔΦ: The change in %B (e.g., from 10% to 90% is 0.80)

-

F: Flow rate (e.g., 1.0 mL/min)

-

-

Example: tG ≈ (1.25 * 1.5 mL * 0.80) / 1.0 mL/min ≈ 1.5 min. This is a very fast scouting gradient. A more practical starting point for method development is often 20-40 minutes to ensure good peak capacity.

-

-

Run an Initial Broad Gradient: Run a linear gradient from your starting %B to your ending %B over the calculated or chosen time (e.g., 5% to 95% Acetonitrile over 30 minutes).

-

Optimize the Gradient:

-

Poor separation at the beginning? Lower the initial %B or create a shallow gradient segment at the start.

-